molecular formula C9H11BrOS B580715 1-Bromo-3-(propane-2-sulfinyl)benzene CAS No. 1345471-26-2

1-Bromo-3-(propane-2-sulfinyl)benzene

Cat. No.: B580715
CAS No.: 1345471-26-2
M. Wt: 247.15
InChI Key: LRQCRBOMTRAHLA-UHFFFAOYSA-N
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Description

1-Bromo-3-(propane-2-sulfinyl)benzene, also known as 3-bromophenyl isopropyl sulfoxide, is an organic compound with the molecular formula C9H11BrOS. It is a brominated benzene derivative with a sulfinyl group attached to the propane chain. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(propane-2-sulfinyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(propane-2-sulfinyl)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is often purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(propane-2-sulfinyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfinyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: The major product is 1-Bromo-3-(propane-2-sulfonyl)benzene.

    Reduction: The major product is 1-Bromo-3-(propane-2-thio)benzene.

Scientific Research Applications

1-Bromo-3-(propane-2-sulfinyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(propane-2-sulfinyl)benzene involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating electrophilic aromatic substitution reactions. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The pathways involved include the formation of intermediates such as arenium ions during substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-phenylpropane: Similar in structure but lacks the sulfinyl group.

    3-Bromopropylbenzene: Another brominated benzene derivative with a different alkyl chain.

    1-Bromo-3-(propane-2-thio)benzene: A reduced form of 1-Bromo-3-(propane-2-sulfinyl)benzene.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a sulfinyl group, which confer distinct reactivity and chemical properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

1-bromo-3-propan-2-ylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-4-8(10)6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQCRBOMTRAHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718350
Record name 1-Bromo-3-(propane-2-sulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-26-2
Record name Benzene, 1-bromo-3-[(1-methylethyl)sulfinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(propane-2-sulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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